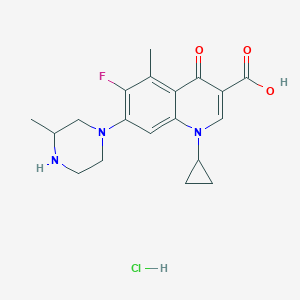

Grepafloxacin hydrochloride

Übersicht

Beschreibung

Grepafloxacinhydrochlorid ist ein Fluorchinolon-Antibiotikum, das zur Behandlung verschiedener bakterieller Infektionen eingesetzt wurde. Es ist bekannt für seine breite Wirksamkeit gegen grampositive und gramnegative Bakterien. Aufgrund seines Potenzials, das QT-Intervall im Elektrokardiogramm zu verlängern, was zu kardiovaskulären unerwünschten Ereignissen führt, wurde es vom Markt genommen .

Vorbereitungsmethoden

Die Synthese von Grepafloxacinhydrochlorid umfasst mehrere Schritte:

Umsetzung der Carbonsäure: Die Carbonsäure wird durch Reaktion mit Aminomethylpropanol in ihr Dimethyloxazolin-Derivat umgewandelt.

Silylierung: Lithiumdiisopropylamid (LDA) entfernt ein Proton aus der 8-Position, und das Anion wird mit Trimethylsilyliodid behandelt, um ein silyliertes Zwischenprodukt zu bilden.

Methylierung: Eine zweite Runde von LDA erzeugt ein Carbanion, das mit Methyliodid reagiert, um ein 5-Methyl-Derivat zu bilden.

Desilylierung und Hydrolyse: Cäsiumfluorid bricht die Kohlenstoff-Silizium-Bindung, und wässrige Säure hydrolysiert das Oxazolin, um die freie Säure zu liefern.

Chinolonbildung: Das Zwischenprodukt wird durch Kettenverlängerung unter Verwendung eines Grignard-Reagenzes von Ethylbromacetat in das Chinolon umgewandelt.

Schluss Schritte: Das Produkt wird mit 2-Methylpiperazin behandelt und verseift, um Grepafloxacin zu ergeben.

Analyse Chemischer Reaktionen

Grepafloxacinhydrochlorid unterliegt verschiedenen chemischen Reaktionen:

Oxidation: Es kann oxidiert werden, um oxidative Metaboliten zu bilden.

Reduktion: Reduktionsreaktionen sind weniger häufig, können aber unter bestimmten Bedingungen auftreten.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere am Piperazinring.

Häufige Reagenzien und Bedingungen: Reagenzien wie LDA, Trimethylsilyliodid und Cäsiumfluorid werden üblicherweise in seiner Synthese verwendet. Die Bedingungen umfassen oft kontrollierte Temperaturen und spezifische Lösungsmittel.

Hauptprodukte: Zu den Hauptprodukten gehören das parenterale Arzneimittel und seine Glucuronid- und Sulfatkonjugate

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Grepafloxacin functions by inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and repair. This mechanism of action contributes to its broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria. The drug is rapidly absorbed following oral administration, with an approximate bioavailability of 70% and about 50% protein binding in the bloodstream .

Key Pharmacological Features

| Feature | Details |

|---|---|

| Drug Type | Small molecule drug |

| Mechanism of Action | Inhibits DNA gyrase and topoisomerase IV |

| Bioavailability | ~70% |

| Protein Binding | ~50% |

| Withdrawal Status | Withdrawn in the US due to QTc prolongation |

Therapeutic Applications

Grepafloxacin was indicated for the treatment of several bacterial infections, particularly those caused by specific pathogens. Below are the primary therapeutic applications:

- Acute Bacterial Exacerbations of Chronic Bronchitis : Effective against Haemophilus influenzae, Streptococcus pneumoniae, and Moraxella catarrhalis.

- Community-Acquired Pneumonia : Targeted treatment for infections caused by the same pathogens as above, along with Mycoplasma pneumoniae.

- Uncomplicated Gonorrhea : Administered as a single dose for treating Neisseria gonorrhoeae infections in males and females .

Case Studies

Several studies have documented the efficacy of grepafloxacin in treating specific infections:

- Study on Gonorrhea Treatment : A clinical trial involving 400 mg of grepafloxacin demonstrated high cure rates for uncomplicated gonorrhea without significant adverse events reported .

- Bronchitis Exacerbation Study : Patients with acute bacterial exacerbations showed improvement after receiving grepafloxacin, highlighting its effectiveness against respiratory pathogens .

Safety Profile and Adverse Effects

Despite its antibacterial efficacy, grepafloxacin has been associated with significant safety concerns leading to its withdrawal. Notably, it has been linked to QTc interval prolongation, which poses a risk for serious cardiovascular events. Other reported adverse effects include gastrointestinal disturbances and skin reactions .

Summary of Adverse Effects

| Adverse Effect | Description |

|---|---|

| QTc Prolongation | Risk of serious cardiovascular events |

| Gastrointestinal Issues | Nausea, diarrhea, abdominal pain |

| Dermatological Reactions | Rash, itching, photosensitivity |

Wirkmechanismus

Grepafloxacin hydrochloride exerts its antibacterial activity by inhibiting bacterial topoisomerase II (DNA gyrase) and topoisomerase IV. These enzymes are essential for the duplication, transcription, and repair of bacterial DNA. By inhibiting these enzymes, grepafloxacin prevents bacterial replication and leads to cell death .

Vergleich Mit ähnlichen Verbindungen

Grepafloxacinhydrochlorid ähnelt anderen Fluorchinolonen wie Ciprofloxacin und Levofloxacin. Es hat jedoch auch einzigartige Merkmale:

Strukturunterschiede: Grepafloxacin hat eine Methylgruppe an der 5-Position und ein methylsubstituiertes Piperazin an der 7-Position, was es von anderen Fluorchinolonen unterscheidet.

Aktivitätsspektrum: Es hat ein breites Wirkungsspektrum gegen Atemwegserreger, einschließlich solcher, die gegenüber anderen Antibiotika resistent sind.

Sicherheitsprofil: Im Gegensatz zu einigen anderen Fluorchinolonen wurde Grepafloxacin aufgrund seines Potenzials zur Verlängerung des QT-Intervalls und zur Auslösung von Herz-Kreislauf-Ereignissen zurückgezogen

Ähnliche Verbindungen

- Ciprofloxacin

- Levofloxacin

- Moxifloxacin

- Ofloxacin

Die einzigartigen strukturellen und pharmakologischen Eigenschaften von Grepafloxacinhydrochlorid machen es trotz seines Rückzugs aus der klinischen Anwendung zu einer interessanten Verbindung in verschiedenen Forschungsbereichen.

Eigenschaften

IUPAC Name |

1-cyclopropyl-6-fluoro-5-methyl-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O3.ClH/c1-10-8-22(6-5-21-10)15-7-14-16(11(2)17(15)20)18(24)13(19(25)26)9-23(14)12-3-4-12;/h7,9-10,12,21H,3-6,8H2,1-2H3,(H,25,26);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEPMBYOIQGCVHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=C(C(=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)C)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClFN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046692 | |

| Record name | Grepafloxacin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161967-81-3 | |

| Record name | Grepafloxacin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161967-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Grepafloxacin Hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161967813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Grepafloxacin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GREPAFLOXACIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4ER1Z8N9N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.